molecular formula C17H14N6O B2516118 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 2034449-23-3

5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2516118
CAS No.: 2034449-23-3
M. Wt: 318.34
InChI Key: KQQZAIDACDOSTA-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The synthetic routes often include condensation reactions, cyclization, and functional group modifications. For instance, the initial condensation might proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the intermediate . Industrial production methods focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in material science for developing fluorescent probes and sensors .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of photophysical properties and biological activity. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents on the pyrazole or pyrimidine rings, which can alter their chemical and biological properties .

Properties

IUPAC Name

5-methyl-1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-12-15(10-20-23(12)14-5-3-2-4-6-14)17(24)21-13-9-18-16-7-8-19-22(16)11-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZAIDACDOSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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